n-Nonane molecular structure and formula
n-Nonane molecular structure and formula
An In-depth Technical Guide to the Molecular Structure and Formula of n-Nonane
Introduction: Defining n-Nonane
n-Nonane is a linear-chain, saturated hydrocarbon belonging to the alkane series, characterized by the chemical formula C₉H₂₀.[1][2][3] At standard temperature and pressure, it exists as a clear, colorless liquid with a distinct gasoline-like odor.[4][5] As a non-polar molecule, it is practically insoluble in water but exhibits excellent miscibility with many organic solvents, including alcohols, ethers, and other hydrocarbons.[4][6] Primarily sourced from the fractional distillation of petroleum, n-nonane is a significant component of kerosene, diesel, and jet fuel.[2][7] Its chemical stability and solvent properties make it a versatile compound in industrial processes, laboratory synthesis, and analytical chemistry, where it serves as a solvent, a fuel additive, a distillation chaser, and a component in the formulation of biodegradable detergents.[2][6][7][8]
Molecular Architecture: Formula, Structure, and Isomerism
The defining characteristics of n-nonane stem from its fundamental molecular structure and the combinatorial possibilities of its atomic arrangement.
Chemical Formula and n-Alkane Series
Alkanes adhere to the general formula CₙH₂ₙ₊₂, representing saturated hydrocarbons with single bonds exclusively. For nonane, where 'n' (the number of carbon atoms) is nine, the formula is C₉H₂₀.[1] This formula signifies that the molecule is composed of 9 carbon atoms and 20 hydrogen atoms, with all carbon valencies satisfied by single bonds to either other carbon atoms or hydrogen atoms.
The Linear Structure of n-Nonane
The prefix "n-" in n-nonane denotes the "normal" isomer, which is a straight, unbranched chain of nine carbon atoms. Each internal carbon atom is bonded to two other carbons and two hydrogens, while the two terminal carbon atoms are bonded to one other carbon and three hydrogens. The geometry around each carbon atom is tetrahedral due to sp³ hybridization, resulting in a flexible zigzag chain.
Caption: Skeletal structure of the n-nonane molecule.
Constitutional Isomerism
While the formula C₉H₂₀ uniquely defines the atomic composition, it does not uniquely define the atomic connectivity. Nonane exhibits extensive constitutional isomerism, where molecules share the same molecular formula but differ in their structural arrangement. There are 35 distinct constitutional isomers of nonane, ranging from the linear n-nonane to highly branched structures.[9][10][11] This structural diversity significantly influences the physicochemical properties of the isomers; for instance, increased branching generally leads to lower boiling points and higher octane ratings compared to the straight-chain form.[9]
Caption: Comparison of n-nonane with two of its 35 constitutional isomers.
Physicochemical Properties of n-Nonane
The physical and chemical properties of n-nonane are fundamental to its handling, application, and behavior in various systems. These properties are summarized in the table below. The non-polar nature and relatively low reactivity are characteristic of alkanes and dictate its primary use as a solvent and fuel component.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₂₀ | [2][12][13] |
| Molar Mass | 128.26 g/mol | [2][4][12] |
| Appearance | Colorless liquid | [2][4][5] |
| Odor | Gasoline-like | [1][4][5] |
| Boiling Point | ~151 °C (304 °F) | [4][5][14] |
| Melting Point | ~ -53 to -54 °C (-64 °F) | [2][5][14] |
| Density | ~0.718 g/mL at 20 °C | [4][15][16] |
| Flash Point | ~31 °C (88 °F) | [4][5][6] |
| Water Solubility | Insoluble | [1][4][5] |
| Solubility in Organics | Miscible with ethanol, ether, benzene | [4][6] |
| Vapor Pressure | ~4.3 mmHg at 20 °C | [2][6] |
| Refractive Index (n²⁰/D) | ~1.405 | [2][6] |
| Autoignition Temperature | ~205 °C (401 °F) | [5] |
Spectroscopic Characterization
The unambiguous identification of n-nonane and its differentiation from its isomers rely on modern spectroscopic techniques. Each method provides a unique fingerprint based on the molecule's interaction with electromagnetic radiation or its behavior in a magnetic field.
-
¹H NMR Spectroscopy : The proton NMR spectrum of n-nonane is relatively simple. It characteristically shows a triplet at approximately 0.88 ppm corresponding to the six protons of the two terminal methyl (CH₃) groups, and a complex multiplet around 1.25 ppm arising from the 14 protons of the seven internal methylene (CH₂) groups.[17][18]
-
¹³C NMR Spectroscopy : Due to the molecule's symmetry, the ¹³C NMR spectrum of n-nonane displays five distinct signals, one for each unique carbon environment (C1, C2, C3, C4, and C5).
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by absorptions characteristic of alkanes. Strong peaks are observed in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations, along with prominent C-H bending (scissoring and rocking) vibrations for CH₂ and CH₃ groups around 1465 cm⁻¹ and 1375 cm⁻¹.[19][20]
-
Mass Spectrometry (MS) : Under electron ionization (EI), n-nonane produces a molecular ion peak (M⁺) at m/z = 128. The fragmentation pattern is characteristic of straight-chain alkanes, showing a series of peaks separated by 14 mass units (corresponding to the loss of CH₂ groups), with fragment ions at m/z = 113, 99, 85, 71, 57, and 43 being particularly abundant.
Synthesis and Chemical Reactivity
Source and Synthesis
Industrially, n-nonane is not typically synthesized but is isolated directly from crude oil and natural gas through fractional distillation.[3][6][7] It is a primary constituent of the kerosene fraction.[1][2] For laboratory-scale synthesis, though less common than purification from commercial solvents, methods such as the cross-coupling of Grignard reagents can be employed.[21]
Reactivity Profile
As a saturated alkane, n-nonane is chemically stable and relatively unreactive under normal conditions.[4] Its reactions are generally limited to highly energetic processes:
-
Combustion : Like all hydrocarbons, n-nonane is highly flammable and undergoes complete combustion in the presence of sufficient oxygen to produce carbon dioxide and water, releasing a significant amount of energy.[2] C₉H₂₀ + 14 O₂ → 9 CO₂ + 10 H₂O
-
Free-Radical Halogenation : In the presence of UV light, n-nonane can react with halogens (e.g., Cl₂, Br₂) via a free-radical substitution mechanism to form various halogenated nonanes.
Analytical Methodology: GC-MS Protocol
For researchers and drug development professionals, the accurate quantification and identification of volatile organic compounds like n-nonane, whether as a solvent, standard, or potential impurity, is critical. Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for this purpose.[22][23]
Principle of GC-MS Analysis
The methodology leverages the power of two coupled techniques. First, the gas chromatograph separates components of a mixture based on their volatility and interaction with a stationary phase within a capillary column. More volatile compounds with weaker interactions elute faster. Second, as each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique mass spectrum that allows for positive identification.
Standard Operating Protocol for n-Nonane Quantification
The following protocol outlines a self-validating system for the analysis of n-nonane. The use of an internal standard and a multi-point calibration curve ensures accuracy and precision.
-
Preparation of Standards and Samples:
-
Stock Standard (1000 µg/mL): Accurately weigh 100 mg of pure n-nonane standard into a 100 mL volumetric flask and dilute to volume with a suitable solvent (e.g., carbon disulfide or hexane).
-
Internal Standard (IS) Stock: Prepare a stock solution of an appropriate internal standard (e.g., n-decane) in the same solvent.
-
Calibration Curve: Prepare a series of at least five calibration standards by serial dilution of the stock standard. Spike each calibration standard with a fixed concentration of the internal standard.
-
Sample Preparation: Dilute the test sample with the chosen solvent to bring the expected n-nonane concentration within the range of the calibration curve. Spike the diluted sample with the same fixed concentration of the internal standard.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Initial temperature 40 °C, hold for 2 minutes, ramp at 10 °C/min to 250 °C, hold for 5 minutes.
-
Injector: Splitless mode, 250 °C, 1 µL injection volume.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Acquisition and Analysis:
-
Inject the calibration standards followed by the prepared samples.
-
Identify the peaks for n-nonane and the internal standard based on their retention times and mass spectra.
-
Construct a calibration curve by plotting the ratio of the n-nonane peak area to the internal standard peak area against the concentration of n-nonane.
-
Calculate the concentration of n-nonane in the samples using the regression equation derived from the calibration curve.
-
Caption: A validated workflow for the quantitative analysis of n-nonane using GC-MS.
Applications in Scientific Research and Drug Development
The specific properties of n-nonane make it relevant in several high-technology fields:
-
Organic Synthesis: It serves as a non-polar, aprotic solvent or reaction medium, particularly for reactions involving organometallic reagents or other non-polar substrates.[8]
-
Analytical Chemistry: Due to its high purity and well-characterized properties, n-nonane is frequently used as a chromatographic standard for calibrating analytical instruments and as a component in standard reference materials.[4][8]
-
Pharmaceutical Sciences: While not an active pharmaceutical ingredient (API), n-nonane's relevance in drug development is multifaceted. It can be used as a solvent in early-stage synthesis or formulation processes. More critically, as a component of petroleum-derived products, it can be a potential impurity or a leachable from plastic container closure systems, requiring sensitive analytical methods like the GC-MS protocol described for its detection and control to ensure patient safety.[22][23]
Safety and Handling
Proper handling of n-nonane is essential due to its flammability and potential health effects.
-
Hazards: n-Nonane is a flammable liquid and its vapors can form explosive mixtures with air.[15][24][25] It is a skin, eye, and respiratory tract irritant.[5][25] Inhalation of high concentrations of vapor can cause central nervous system depression, leading to dizziness and drowsiness.[1][25] Aspiration of the liquid into the lungs, if swallowed, can cause severe chemical pneumonitis and may be fatal.[25][26]
-
Precautions: Work should be conducted in a well-ventilated area or fume hood.[15][27] All sources of ignition must be eliminated, and equipment should be properly grounded to prevent static discharge.[15][25] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[1][15]
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents.[6][24]
References
- List of isomers of nonane. Grokipedia.
- Nonane Formula, Structure & Isomers. Study.com.
- N-Nonane Applications: From Synthesis to Industrial Processes. NINGBO INNO PHARMCHEM CO.,LTD.
- 35 C9H20 constitutional isomers of molecular formula C9H20. Doc Brown's Chemistry.
- How many isomers does nonane have? Quora.
- Understanding the Chemical Properties of N-Nonane for Informed Use. NINGBO INNO PHARMCHEM CO.,LTD.
- List all the 35 structural isomers of nonane (C9H20). Filo.
- Nonane | C9H20 | CID 8141.
- N-NONANE | 111-84-2. ChemicalBook.
- B) Tajuk Tugasan: Nonane No. Name Nonane Isomers. Scribd.
- Nonane SDS, 111-84-2 Safety D
- Nonane - NIST WebBook. National Institute of Standards and Technology.
- N-NONANE synthesis. ChemicalBook.
- NONANE. CAMEO Chemicals, NOAA.
- NoNaNe properties. Mol-Instincts.
- Nonane. Wikipedia.
- Nonane. Sciencemadness Wiki.
- Safety D
- ICSC 1245 - NONANE.
- Safety d
- 11 Nonane Manufacturers in 2025. Metoree.
- n-Nonane - 111-84-2, C9H20, density, melting point, boiling point, structural formula, synthesis. GuideChem.
- MATERIAL SAFETY D
- Nonane, 99%. SpectraBase.
- N-NONANE(111-84-2) 1H NMR spectrum. ChemicalBook.
- Nonane, 99% - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- HYDROCARBONS, BP 36°-216 °C 1500. Centers for Disease Control and Prevention (CDC).
- Nonane, 99% - Optional[1H NMR] - Chemical Shifts. SpectraBase.
- Nonane, 99% - Optional[FTIR] - Spectrum. SpectraBase.
- Nonane - Infrared Spectrum. NIST WebBook, National Institute of Standards and Technology.
- Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices.
- Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. MDPI.
Sources
- 1. study.com [study.com]
- 2. Nonane - Wikipedia [en.wikipedia.org]
- 3. Nonane - Sciencemadness Wiki [sciencemadness.org]
- 4. nbinno.com [nbinno.com]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. N-NONANE | 111-84-2 [chemicalbook.com]
- 7. 11 Nonane Manufacturers in 2025 | Metoree [us.metoree.com]
- 8. nbinno.com [nbinno.com]
- 9. grokipedia.com [grokipedia.com]
- 10. 35 C9H20 constitutional isomers of molecular formula C9H20 structural isomers carbon chain isomers structural formula skeletal formula R/S optical isomers enantiomers stereoisomers stereoisomerism in C9H20 alkane isomers Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 11. scribd.com [scribd.com]
- 12. Nonane [webbook.nist.gov]
- 13. chemsynthesis.com [chemsynthesis.com]
- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 15. echemi.com [echemi.com]
- 16. webqc.org [webqc.org]
- 17. N-NONANE(111-84-2) 1H NMR spectrum [chemicalbook.com]
- 18. spectrabase.com [spectrabase.com]
- 19. spectrabase.com [spectrabase.com]
- 20. Nonane [webbook.nist.gov]
- 21. N-NONANE synthesis - chemicalbook [chemicalbook.com]
- 22. Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ijpsjournal.com [ijpsjournal.com]
- 24. carlroth.com:443 [carlroth.com:443]
- 25. ICSC 1245 - NONANE [chemicalsafety.ilo.org]
- 26. cpachem.com [cpachem.com]
- 27. labort.in [labort.in]
